PEG2 Linker Length Enables Differential GSPT1 Degradation Activity Not Achievable with Longer PEG Variants
In a systematic study of Retro-2-based PROTACs evaluating PEG linker length effects on degradation outcomes, compounds containing PEG2 linkers demonstrated unique GSPT1 degradation capability that differed from longer PEG chain variants [1]. While the study did not report DC₅₀ values for the PEG2-containing constructs, the key differentiation is that PEG2 molecules degrade the translation termination factor GSPT1 despite linker anchoring at position 4 of the phthalimide ring—an outcome that varies with PEG chain length. The study explicitly states that GSPT1 degradation depends on the length of the flexible PEG chain linker [1].
| Evidence Dimension | GSPT1 degradation capability (qualitative functional outcome) |
|---|---|
| Target Compound Data | GSPT1 degradation observed with PEG2-containing PROTAC constructs |
| Comparator Or Baseline | Longer PEG chain variants (exact degradation outcomes vary by length) |
| Quantified Difference | Linker length-dependent degradation; PEG2 enables degradation despite suboptimal anchoring position |
| Conditions | Retro-2.1-based PROTACs with CRBN ligand, variable-length PEG linkers, cellular degradation assay |
Why This Matters
This class-level evidence demonstrates that PEG2 linker length is not merely an arbitrary shorter alternative but can produce qualitatively distinct degradation profiles relative to longer PEG homologs, informing linker selection in PROTAC library design.
- [1] M. et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 283, 117214. View Source
